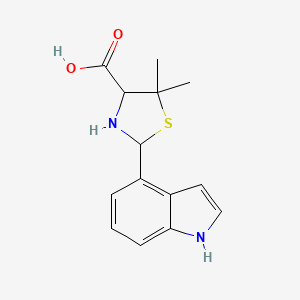

2-(1H-Indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

描述

属性

IUPAC Name |

2-(1H-indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-14(2)11(13(17)18)16-12(19-14)9-4-3-5-10-8(9)6-7-15-10/h3-7,11-12,15-16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLWQMPGAYSWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2=C3C=CNC3=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The thiazolidine ring can be reduced to form thiol derivatives.

Substitution: The indole and thiazolidine rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Thiol derivatives of the thiazolidine ring.

Substitution: Various substituted indoles and thiazolidines.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-(1H-Indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. For instance, a series of indolin derivatives were synthesized and tested against various cancer cell lines. Among these, compounds exhibiting structural similarities demonstrated significant cytotoxic effects.

Case Study: Indolin Derivatives

A study evaluated a range of indolin derivatives for their anticancer activity against the NCI-60 human cancer cell lines. Notably, certain derivatives showed IC₅₀ values as low as 1.47 μM against breast cancer cell lines, indicating potent activity .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| IVc | Breast | 1.47 |

| VIc | Breast | 2.96 |

Drug Discovery and Design

The compound has been utilized in computer-aided drug design (CADD) methodologies to identify potential therapeutic candidates targeting various diseases. The structural characteristics of this compound make it a suitable scaffold for modifications that enhance biological activity.

Computational Approaches

Researchers have employed molecular docking studies to predict the binding affinity of this compound with specific biological targets. Such approaches have led to the identification of promising candidates for further development in treating conditions like diabetes and cancer .

Synthetic Applications

The compound serves as a precursor in the synthesis of more complex thiazolidine derivatives that possess enhanced biological activities. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Synthetic Pathways

The synthesis often involves multi-step reactions where this compound is reacted with different electrophiles to create novel compounds with potential pharmacological properties.

Biological Studies

In addition to its synthetic utility, this compound has been studied for its biological effects beyond anticancer activity. Investigations into its impact on cellular mechanisms have shown promise in modulating pathways associated with inflammation and metabolic disorders.

Biological Impact

Research indicates that thiazolidine derivatives can influence signaling pathways involved in cell proliferation and apoptosis, providing insights into their therapeutic potential .

作用机制

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes and receptors. The indole ring system is known to bind to various receptors, influencing cellular signaling pathways. The thiazolidine ring can interact with enzymes, potentially inhibiting or modulating their activity.

相似化合物的比较

Stereochemical and Substituent Effects

- Stereochemistry : The (2R,4S) configuration in analogues like ZZ7 (PDB: 5O2F) is critical for binding to β-lactamases, as demonstrated by crystallographic studies . In contrast, racemic mixtures (e.g., (2RS,4S) in nafcillin intermediates) reduce specificity .

- Indole vs. Aromatic Substituents : The indol-4-yl group enhances π-π stacking with enzyme active sites compared to bromophenyl or phenylacetyl groups, improving inhibition potency .

Enzyme Inhibition and Mechanism

- β-Lactamase Inhibition: The indol-4-yl thiazolidine derivative and its boronic acid analogue exhibit distinct inhibition profiles. The former binds non-covalently to extended-spectrum β-lactamases (e.g., CTX-M-9), while the latter forms reversible covalent bonds with class C enzymes .

- MIC Values: Thiazolidinone derivatives with thioxo groups (e.g., ) show lower MIC values against Gram-positive bacteria (≤1 µg/mL) compared to oxo analogues (≥8 µg/mL) due to improved membrane permeability .

生物活性

2-(1H-Indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, including antibacterial and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

The compound has the following chemical properties:

- Molecular Formula : C11H14N2O2S

- CAS Number : 1269443-04-0

- Molecular Weight : 238.31 g/mol

Antibacterial Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that various synthesized thiazolidine compounds showed activity against multiple Gram-positive and Gram-negative bacterial strains. The presence of the indole moiety is believed to enhance this activity due to its ability to interact with bacterial enzymes and disrupt cellular processes .

Table 1: Antibacterial Activity of Thiazolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Anticancer Activity

Thiazolidine derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that certain compounds induce cytotoxic effects in various cancer cell lines, including HeLa and K562 cells. For instance, the compound exhibited IC50 values ranging from 8.5 µM to 25.6 µM against different cancer cell lines, indicating potent antiproliferative activity .

Table 2: Cytotoxic Effects of Thiazolidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HeLa | 12.7 |

| Compound E | K562 | 14.9 |

| Compound F | MDA-MB-361 | 21.5 |

The mechanism underlying the biological activity of this compound involves interaction with specific enzymes and cellular pathways. For example, docking studies revealed that the compound interacts with lanosterol 14α-demethylase (CYP51) in fungi, suggesting a potential antifungal mechanism . Furthermore, compounds in this class have been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways .

Case Study 1: Antibacterial Evaluation

In a recent study, a series of thiazolidine derivatives were synthesized and evaluated for their antibacterial properties against eight bacterial strains. The results indicated that modifications in the molecular structure significantly influenced antibacterial efficacy, with some compounds showing enhanced activity due to specific functional groups .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of thiazolidine derivatives against various human cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells compared to normal cells .

常见问题

Q. What are the optimal reaction conditions for synthesizing 2-(1H-Indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid?

Methodological Answer: The synthesis involves a condensation reaction between 3-formyl-1H-indole-2-carboxylic acid and a thiazolidinone derivative (e.g., 2-thioxothiazolidin-4-one) in acetic acid with sodium acetate as a catalyst. Key parameters include:

- Reflux duration : 2.5–5 hours (shorter times reduce side products; longer times improve yield in sterically hindered systems) .

- Solvent system : Acetic acid is critical for protonating intermediates and stabilizing the thiazolidine ring.

- Purification : Recrystallization from acetic acid or DMF/acetic acid mixtures removes unreacted starting materials .

Q. How can researchers mitigate byproduct formation during synthesis?

Methodological Answer: Byproduct formation (e.g., dimerization of indole derivatives) is minimized by:

- Controlled stoichiometry : A 1:1 molar ratio of aldehyde and thiazolidinone prevents excess reactive species .

- Temperature modulation : Reflux at 110–120°C balances reaction kinetics and thermal degradation .

- Additives : Sodium acetate neutralizes acidic byproducts, shifting equilibrium toward the desired product .

Advanced Research Questions

Q. How does the stereochemistry of the thiazolidine ring influence biological activity?

Methodological Answer: The thiazolidine ring’s conformation (e.g., chair vs. boat) affects binding to biological targets like enzymes or receptors. To study this:

- X-ray crystallography : Resolve the crystal structure to determine ring puckering and substituent orientation .

- Computational modeling : Use DFT calculations to compare energy barriers between conformers and correlate with activity data .

- SAR studies : Synthesize analogs with methyl groups at C5 (5,5-dimethyl) to lock the ring in a specific conformation and test activity changes .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from polymorphic forms or hydration states. Address this by:

Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme inhibition?

Methodological Answer:

- Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) with varying substrate concentrations.

- Docking simulations : Map the compound’s interaction with active sites (e.g., using PDB structures like 488 ligand) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and entropy changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。